6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group, the pyrimidine moiety, and the piperidine ring. Researchers have explored various synthetic routes, optimizing conditions for high yield and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one consists of a pyridazinone core with a fluorophenyl substituent at one position and a pyrimidinylpiperidinylmethyl group at another. The arrangement of atoms and bond angles significantly influences its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D structure .
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound with various reagents. It can undergo nucleophilic substitutions, cyclizations, and other transformations. Understanding its chemical behavior is crucial for designing derivatives with improved properties. Key reaction pathways are documented in the literature .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-17-4-2-16(3-5-17)18-6-7-19(27)26(24-18)14-15-8-12-25(13-9-15)20-22-10-1-11-23-20/h1-7,10-11,15H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCYBGDKZPTBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one |
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